molecular formula C9H12N2O2S B11739311 Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate

Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate

Cat. No.: B11739311
M. Wt: 212.27 g/mol
InChI Key: KFUNYBLJEOERSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate involves the reaction of dimethylamine with thiophene-3-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound has shown potential in biological studies due to its ability to interact with biological molecules.

    Medicine: Research has indicated its potential use in developing new pharmaceuticals with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate can be compared with similar compounds such as:

  • Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-2-carboxylate
  • Methyl 2-{[(dimethylamino)methylidene]amino}furan-3-carboxylate
  • Methyl 2-{[(dimethylamino)methylidene]amino}pyrrole-3-carboxylate

These compounds share similar structural features but differ in their heterocyclic cores (thiophene, furan, pyrrole). The uniqueness of this compound lies in its specific thiophene core, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

methyl 2-(dimethylaminomethylideneamino)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-11(2)6-10-8-7(4-5-14-8)9(12)13-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUNYBLJEOERSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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